molecular formula C20H27ClN2O3 B2702150 Tert-butyl 4-[1-(2-chloroacetyl)-2,3-dihydroindol-3-yl]piperidine-1-carboxylate CAS No. 2361843-86-7

Tert-butyl 4-[1-(2-chloroacetyl)-2,3-dihydroindol-3-yl]piperidine-1-carboxylate

Cat. No.: B2702150
CAS No.: 2361843-86-7
M. Wt: 378.9
InChI Key: JBMIVXOXJAPBJV-UHFFFAOYSA-N
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Description

The compound “Tert-butyl 4-[1-(2-chloroacetyl)-2,3-dihydroindol-3-yl]piperidine-1-carboxylate” is a complex organic molecule that contains several functional groups. These include a tert-butyl group, a piperidine ring, a carboxylate ester group, an indole group, and a chloroacetyl group. The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and piperidine rings would give the molecule a certain degree of rigidity, while the various functional groups would likely contribute to its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the chloroacetyl group could potentially undergo nucleophilic substitution reactions, while the carboxylate ester group could be hydrolyzed under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylate ester group and the nonpolar tert-butyl group .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug or a biological probe, its mechanism of action would depend on its interactions with biological macromolecules .

Safety and Hazards

As with any chemical compound, handling “Tert-butyl 4-[1-(2-chloroacetyl)-2,3-dihydroindol-3-yl]piperidine-1-carboxylate” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not known at this time .

Future Directions

The study of “Tert-butyl 4-[1-(2-chloroacetyl)-2,3-dihydroindol-3-yl]piperidine-1-carboxylate” could open up new avenues of research in organic chemistry, medicinal chemistry, or material science, depending on its properties and applications .

Properties

IUPAC Name

tert-butyl 4-[1-(2-chloroacetyl)-2,3-dihydroindol-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O3/c1-20(2,3)26-19(25)22-10-8-14(9-11-22)16-13-23(18(24)12-21)17-7-5-4-6-15(16)17/h4-7,14,16H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMIVXOXJAPBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CN(C3=CC=CC=C23)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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